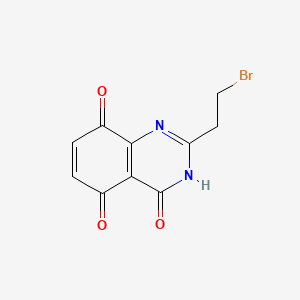![molecular formula C19H28O B13836071 (10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-en-3-one, also known as 4-androsten-3-one, is a steroidal compound with the molecular formula C19H28O. It is a key intermediate in the biosynthesis of androgens and estrogens, playing a crucial role in the production of testosterone and estrone. This compound is structurally characterized by a four-ring core, typical of steroids, with a ketone group at the third carbon position and a double bond between the fourth and fifth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as chromium trioxide or pyridinium chlorochromate. Another approach is the microbial transformation of sterols, where microorganisms like Mycobacterium species convert sterols into androst-4-en-3-one through a series of enzymatic reactions .
Industrial Production Methods: In industrial settings, the production of androst-4-en-3-one often involves the use of biocatalysis. Microbial fermentation processes are employed to convert plant sterols into the desired steroid. This method is favored due to its efficiency and the ability to produce large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it into androst-4-en-3-ol.
Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Androst-4-ene-3,17-dione.
Reduction: Androst-4-en-3-ol.
Substitution: Various halogenated and nucleophilic derivatives.
Aplicaciones Científicas De Investigación
Androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroids and steroidal drugs.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Mecanismo De Acción
Androst-4-en-3-one exerts its effects primarily through its conversion to active androgens and estrogens. It serves as a precursor in the biosynthesis of testosterone and estrone. The conversion involves enzymatic reactions catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase. These enzymes facilitate the transformation of androst-4-en-3-one into its active forms, which then interact with androgen and estrogen receptors to exert their biological effects .
Comparación Con Compuestos Similares
Androst-4-en-3-one is structurally and functionally similar to several other steroidal compounds, including:
Androstenedione (Androst-4-ene-3,17-dione): A direct precursor to testosterone and estrone.
Testosterone (Androst-4-en-17β-ol-3-one): The primary male sex hormone.
Dehydroepiandrosterone (Androst-5-en-3β-ol-17-one): A precursor to androgens and estrogens.
Estrone (Estra-1,3,5(10)-triene-3-ol-17-one): A primary estrogen.
Uniqueness: Androst-4-en-3-one is unique in its role as an intermediate in the biosynthesis of both androgens and estrogens. Its ability to be converted into multiple biologically active steroids makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C19H28O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
Clave InChI |
MSEZLHAVPJYYIQ-QKBRSHRXSA-N |
SMILES isomérico |
C[C@@]12CCCC1C3CCC4=CC(=O)CC[C@@]4(C3CC2)C |
SMILES canónico |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
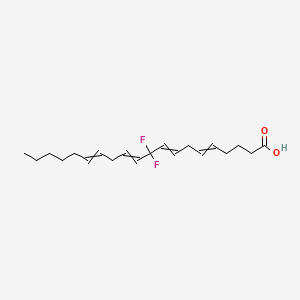



![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
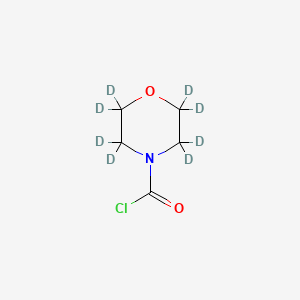
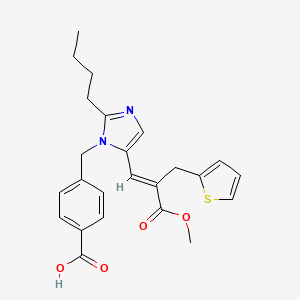
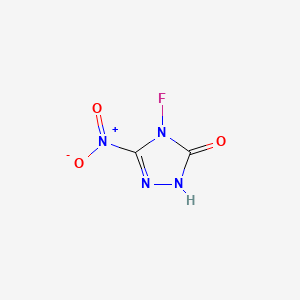

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

